- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)

97421-21-1 structure
Produktname:1-Isopropyl-4-nitro-1H-pyrazole
1-Isopropyl-4-nitro-1H-pyrazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Isopropyl-4-nitro-1H-pyrazole
- 4-nitro-1-propan-2-ylpyrazole
- 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-
- 4-nitro-1-(propan-2-yl)-1H-pyrazole
- 1-(methylethyl)-4-nitropyrazole
- 1-isopropyl-4-nitro-1 H-pyrazole
- SBB026429
- STK353357
- KM3443
- ST45134935
- V9887
- 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)
- 1-Isopropyl-4-nitropyrazole
- EN300-232002
- MFCD10001542
- SY060247
- AKOS015922473
- DTXSID90541639
- SCHEMBL574383
- AKOS005168799
- DB-363689
- 97421-21-1
- 1-isopropyl-4-nitro-pyrazole
- CS-0124104
- AS-30092
- XDA42121
- CBSSFOTWGVIHFX-UHFFFAOYSA-N
- AB91867
-
- MDL: MFCD10001542
- Inchi: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3
- InChI-Schlüssel: CBSSFOTWGVIHFX-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1=CN(C(C)C)N=C1)=O
Berechnete Eigenschaften
- Genaue Masse: 155.06900
- Monoisotopenmasse: 155.069476538g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 154
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topologische Polaroberfläche: 63.6
Experimentelle Eigenschaften
- Siedepunkt: 248.8±13.0℃ at 760 mmHg
- PSA: 63.64000
- LogP: 1.89540
1-Isopropyl-4-nitro-1H-pyrazole Sicherheitsinformationen
1-Isopropyl-4-nitro-1H-pyrazole Zolldaten
- HS-CODE:2933199090
- Zolldaten:
China Zollkodex:
2933199090Übersicht:
29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
1-Isopropyl-4-nitro-1H-pyrazole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-250mg |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 98% | 250mg |
¥57.00 | 2024-04-23 | |
Chemenu | CM188210-10g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95+% | 10g |
$352 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-10g |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 98% | 10g |
¥1100.00 | 2024-04-23 | |
eNovation Chemicals LLC | D767569-25g |
1H-Pyrazole, 1-(1-methylethyl)-4-nitro- |
97421-21-1 | 95% | 25g |
$275 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-100mg |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 98% | 100mg |
¥60 | 2023-04-12 | |
Enamine | EN300-232002-2.5g |
4-nitro-1-(propan-2-yl)-1H-pyrazole |
97421-21-1 | 95% | 2.5g |
$198.0 | 2024-06-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-25g |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 97% | 25g |
¥3610.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-2g |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 97% | 2g |
¥920.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-100mg |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 97% | 100mg |
¥220.0 | 2022-04-27 | |
Apollo Scientific | OR962808-5g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 98% | 5g |
£183.00 | 2025-02-21 |
1-Isopropyl-4-nitro-1H-pyrazole Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 50 °C; 30 min, 50 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
Referenz
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, rt → 60 °C
Referenz
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
Referenz
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Referenz
- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 3 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Referenz
- Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 min, rt; 16 h, rt
Referenz
- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 60 °C; 3 h, 60 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 3 h, 40 °C
Referenz
- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 12 h, rt
Referenz
- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt
Referenz
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 0 °C
Referenz
- Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 30 min, 50 °C
Referenz
- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell LinesJournal of Medicinal Chemistry, 2018, 61(1), 140-157,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 25 °C
1.2 12 h, 25 °C
1.2 12 h, 25 °C
Referenz
- Bicyclic lactams as RIP1 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, cooled
1.2 3 h, reflux
1.2 3 h, reflux
Referenz
- Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors, World Intellectual Property Organization, , ,
1-Isopropyl-4-nitro-1H-pyrazole Raw materials
1-Isopropyl-4-nitro-1H-pyrazole Preparation Products
1-Isopropyl-4-nitro-1H-pyrazole Verwandte Literatur
-
Rulin Zhao,Zhenqiu Hong,Bei Wang,James Kempson,Lyndon Cornelius,Jianqing Li,Yi-Xin Li,Arvind Mathur Org. Biomol. Chem. 2022 20 9746
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97421-21-1)1-Isopropyl-4-nitro-1H-pyrazole

Reinheit:99%
Menge:25g
Preis ($):384.0